
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a thioamide with an alpha-halo ketone, leading to the formation of the thiazole ring . The reaction conditions often require the use of a base such as triethylamine and solvents like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The purification process typically involves crystallization from ethanol-water mixtures .
化学反応の分析
Types of Reactions
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield thiazolidines .
科学的研究の応用
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antileishmanial agent.
作用機序
The mechanism of action of 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This interaction can disrupt the metabolic pathways of pathogens, leading to their death . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins is crucial for its biological activity .
類似化合物との比較
Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: These compounds share a similar thiazole ring structure but differ in their substituents.
2-(Thiophen-2-yl)ethan-1-amine: This compound has a thiophene ring instead of a thiazole ring.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: This compound contains an indole ring, which is structurally different from the thiazole ring.
Uniqueness
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of a thiazole ring with a phenyl and ethanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H14Cl2N2S |
|---|---|
分子量 |
277.2 g/mol |
IUPAC名 |
2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2S.2ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H |
InChIキー |
KTSAOJMBLRDEEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



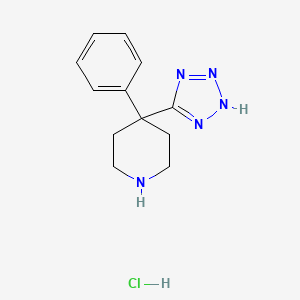
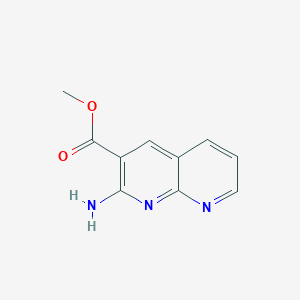
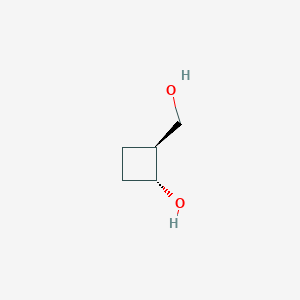
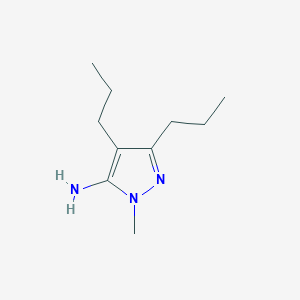

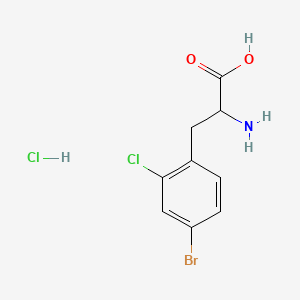
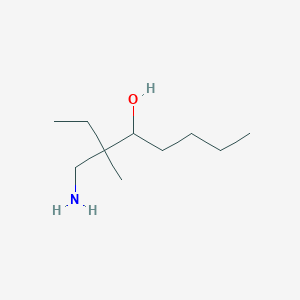
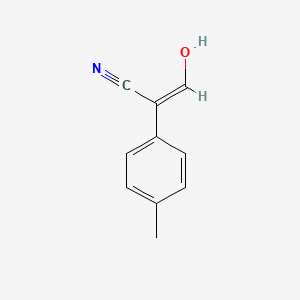
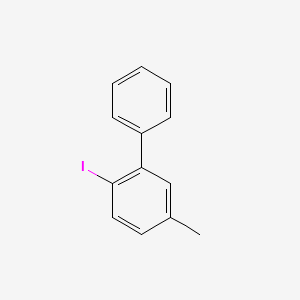

![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)
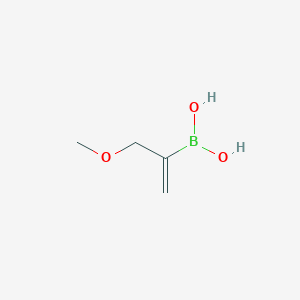
![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)
